N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
Description
N-{[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic coumarin derivative functionalized with a glycine moiety. The compound features a coumarin core substituted with methyl groups at the 3- and 4-positions and an acetyl-glycine chain at the 7-oxygen. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.
Properties
IUPAC Name |
2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-8-9(2)15(20)22-12-5-10(3-4-11(8)12)21-7-13(17)16-6-14(18)19/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINZRUGCONLKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylcoumarin and glycine.
Reaction Conditions: The reaction involves the esterification of 3,4-dimethylcoumarin with glycine in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized coumarin derivatives.
Reduction: Reduced coumarin derivatives.
Substitution: Substituted coumarin derivatives with various functional groups.
Scientific Research Applications
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs lie in substituent groups on the coumarin ring and the nature of the conjugated side chain. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Target compound data inferred from analogs. †Calculated based on coumarin core (C₁₁H₁₀O₂) + acetyl-glycine (C₅H₇NO₅).
Key Observations:
- This may enhance metabolic stability . 3-Hexyl-4-methyl : The hexyl chain dramatically increases lipophilicity (logP ~4.5 estimated), favoring lipid membrane interaction but reducing aqueous solubility. 6-Chloro-7-hydroxy : Chlorine and hydroxy groups introduce polarity, likely improving water solubility but may confer susceptibility to oxidative metabolism.
- Glycine Conjugation: The acetyl-glycine moiety in the target compound and analogs introduces hydrogen-bonding capacity (via NH and COOH groups), enhancing interaction with biological targets like enzymes or receptors compared to non-polar derivatives (e.g., hydrazides in ) .
Spectroscopic and Crystallographic Data
While direct data for the target compound is unavailable, analogs provide benchmarks:
- IR Spectroscopy : Coumarin carbonyl (C=O) stretches appear near 1700–1750 cm⁻¹. Glycine conjugates show additional peaks for amide (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups .
- NMR : The 3,4-dimethyl substituents in the target compound would produce distinct upfield shifts for methyl protons (~1.5–2.5 ppm) compared to single-methyl analogs .
Crystallographic tools like SHELXL and Mercury () are critical for resolving substituent effects on molecular geometry. For example, highlights how dihedral angles between aromatic rings influence packing patterns and hydrogen-bonding networks .
Biological Activity
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound belonging to the class of coumarin derivatives, characterized by its complex chromen-2-one structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO5, with a molecular weight of 303.31 g/mol. Its structure features a chromen-2-one core, which is significant for its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO5 |
| Molecular Weight | 303.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The chromen-2-one moiety may facilitate these interactions, influencing various biological pathways relevant to disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been studied for its potential anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional antibiotics .
- Evaluation of Anticancer Potential : In a preclinical trial published in Cancer Research, researchers evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
